Octabromodibenzo-P-dioxin

Vue d'ensemble

Description

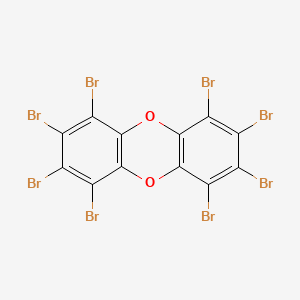

Octabromodibenzo-P-dioxin is a polybrominated dibenzo-p-dioxin, a class of compounds known for their persistence in the environment and potential toxic effects. These compounds are structurally similar to polychlorinated dibenzo-p-dioxins, which are well-known environmental pollutants. This compound is characterized by the presence of eight bromine atoms attached to the dibenzo-p-dioxin structure, making it highly brominated and contributing to its stability and persistence in the environment .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of octabromodibenzo-P-dioxin typically involves the bromination of dibenzo-p-dioxin. This process can be carried out using bromine or bromine-containing reagents under controlled conditions. The reaction is usually conducted in an organic solvent, such as chloroform or carbon tetrachloride, at elevated temperatures to facilitate the substitution of hydrogen atoms with bromine atoms .

Industrial Production Methods: Industrial production of this compound is not common due to its limited applications and potential environmental hazards. it can be produced as a by-product in processes involving the combustion of brominated flame retardants or other bromine-containing materials .

Analyse Des Réactions Chimiques

Types of Reactions: Octabromodibenzo-P-dioxin can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of brominated dibenzofurans and other oxidation products.

Reduction: Reduction reactions can remove bromine atoms, potentially leading to less brominated dibenzo-p-dioxins.

Substitution: Halogen exchange reactions can replace bromine atoms with other halogens, such as chlorine

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or zinc in acetic acid can be used.

Substitution: Halogen exchange can be facilitated by reagents like chlorine gas or sodium chloride in the presence of a catalyst.

Major Products Formed:

Oxidation: Brominated dibenzofurans and other oxidized derivatives.

Reduction: Less brominated dibenzo-p-dioxins.

Substitution: Chlorinated dibenzo-p-dioxins

Applications De Recherche Scientifique

Octabromodibenzo-P-dioxin has limited direct applications due to its potential toxicity and environmental persistence. it is of significant interest in scientific research for the following reasons:

Environmental Studies: It is studied to understand the environmental fate and transport of brominated dioxins and their impact on ecosystems.

Toxicology Research: Researchers investigate its toxicological effects on living organisms, including its potential to cause cancer and disrupt endocrine systems.

Analytical Chemistry: It serves as a reference compound in the development and validation of analytical methods for detecting and quantifying brominated dioxins in environmental samples

Mécanisme D'action

The mechanism of action of octabromodibenzo-P-dioxin involves its interaction with the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor. Upon binding to AHR, the compound can induce the expression of various genes involved in xenobiotic metabolism, leading to the production of reactive oxygen species and subsequent oxidative stress. This mechanism is similar to that of other dioxin-like compounds, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin .

Comparaison Avec Des Composés Similaires

Polychlorinated Dibenzo-P-dioxins (PCDDs): These compounds have chlorine atoms instead of bromine and are known for their high toxicity and environmental persistence.

Polybrominated Dibenzofurans (PBDFs): Structurally similar to polybrominated dibenzo-p-dioxins but with a different arrangement of bromine atoms.

Polybrominated Biphenyls (PBBs): These compounds consist of two benzene rings with bromine atoms and share similar toxicological properties .

Uniqueness of Octabromodibenzo-P-dioxin: this compound is unique due to its high degree of bromination, which contributes to its stability and persistence in the environment. Its specific bromine substitution pattern also influences its chemical reactivity and toxicological properties, distinguishing it from other brominated and chlorinated dioxins .

Activité Biologique

Octabromodibenzo-P-dioxin (OBD) is a polybrominated compound that belongs to the class of dioxins, which are known for their toxicological significance and environmental persistence. This article aims to provide a comprehensive overview of the biological activity of OBD, including its pharmacokinetics, toxicological effects, and potential health risks based on recent research findings.

Chemical Structure and Properties

Chemical Structure: OBD is characterized by eight bromine atoms attached to a dibenzo-p-dioxin framework. Its structure contributes to its lipophilicity and stability, leading to bioaccumulation in living organisms.

Physical Properties:

- Molecular Formula: C12H4Br8O2

- Molecular Weight: 585.7 g/mol

- Solubility: Low solubility in water; highly soluble in organic solvents.

Pharmacokinetics

The pharmacokinetics of OBD has not been extensively studied compared to its chlorinated counterparts like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). However, similar compounds exhibit prolonged half-lives due to their lipophilic nature, leading to significant accumulation in adipose tissues. The following observations can be made regarding the pharmacokinetics of related dioxins:

| Compound | Half-Life (Days) | Tissue Concentration (ng/g) |

|---|---|---|

| TCDD | 13.6 (liver) | 4.7 (3 days post-injection) |

| OBD | Unknown | Expected to be high due to lipophilicity |

Toxicological Effects

OBD and other brominated dioxins are known to exert various toxic effects through mechanisms primarily involving the aryl hydrocarbon receptor (AhR). The biological activity includes:

- Endocrine Disruption: OBD has been shown to interfere with hormone signaling pathways, potentially leading to reproductive and developmental issues.

- Carcinogenic Potential: Studies suggest a correlation between exposure to this compound and increased cancer risk, particularly breast cancer. A study indicated that patients with breast cancer had significantly higher concentrations of OBD in their breast tissues compared to controls (median concentrations: 598 pg/g vs. 396 pg/g lipid) .

Case Studies

Case Study 1: Breast Cancer Correlation

- Study Design: A cohort study involving patients undergoing surgery for breast diseases.

- Findings: Increased odds ratios were observed for elevated OBD levels, indicating a potential link between exposure and breast cancer risk.

- Odds Ratios:

- 401-1000 pg/g lipid: OR 3.8

-

1000 pg/g lipid: OR 5.2

Case Study 2: Environmental Impact

- Study Focus: The accumulation of OBD in aquatic ecosystems.

- Findings: Fish and wildlife exposed to contaminated environments showed significant alterations in reproductive health and survival rates due to the presence of OBD .

The biological activity of OBD is primarily mediated through AhR activation, leading to alterations in gene expression associated with:

Propriétés

IUPAC Name |

1,2,3,4,6,7,8,9-octabromodibenzo-p-dioxin | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12Br8O2/c13-1-2(14)6(18)10-9(5(1)17)21-11-7(19)3(15)4(16)8(20)12(11)22-10 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAHTWKGGNHXJRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(C(=C(C(=C1Br)Br)Br)Br)OC3=C(O2)C(=C(C(=C3Br)Br)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12Br8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70176089 | |

| Record name | Octabromodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

815.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2170-45-8 | |

| Record name | Octabromodibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002170458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octabromodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.